molecular formula C21H30N2O B14337341 1-{1-[2-(Nonyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole CAS No. 108886-12-0

1-{1-[2-(Nonyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole

Cat. No.: B14337341
CAS No.: 108886-12-0
M. Wt: 326.5 g/mol
InChI Key: IGKYROUZWLWVRY-UHFFFAOYSA-N
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Description

1-{1-[2-(Nonyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[2-(Nonyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole typically involves the reaction of 2-(nonyloxy)benzaldehyde with 1H-imidazole in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method can also reduce the reaction time and improve the overall yield of the product.

Chemical Reactions Analysis

Types of Reactions

1-{1-[2-(Nonyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-{1-[2-(Nonyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-{1-[2-(Nonyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the synthesis of cell wall components in bacteria, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{1-[2-(Nonyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

108886-12-0

Molecular Formula

C21H30N2O

Molecular Weight

326.5 g/mol

IUPAC Name

1-[1-(2-nonoxyphenyl)prop-1-enyl]imidazole

InChI

InChI=1S/C21H30N2O/c1-3-5-6-7-8-9-12-17-24-21-14-11-10-13-19(21)20(4-2)23-16-15-22-18-23/h4,10-11,13-16,18H,3,5-9,12,17H2,1-2H3

InChI Key

IGKYROUZWLWVRY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC1=CC=CC=C1C(=CC)N2C=CN=C2

Origin of Product

United States

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